5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-amino-5-(trifluoromethyl)pyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent with a related structure.
Uniqueness
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and effects.
Chemical Structure and Properties
The chemical formula for this compound is C14H7BrF3N3O2, with a molecular weight of approximately 386.12 g/mol. The compound contains a bromophenyl group and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Key Findings:
- Cytotoxicity : In vitro assays reveal that this compound reduces the viability of A549 cells significantly. For example, certain derivatives have shown a reduction in viability to as low as 66% at a concentration of 100 µM after 24 hours of exposure .
- Structure-Activity Relationship (SAR) : Compounds with specific functional groups, such as free amino groups or carboxylic acids, tend to exhibit enhanced anticancer activity compared to those lacking these features .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. The results suggest that it possesses selective antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
- Inhibition of Resistant Strains : Compounds derived from pyrazolo[1,5-a]pyrimidines have shown effectiveness against resistant bacterial strains, indicating their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria.
Case Studies
Several studies have specifically focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGQIJNYLFDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.